molecular formula C13H12BrN3O4 B2602573 3-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 514800-90-9

3-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Cat. No.: B2602573
CAS No.: 514800-90-9
M. Wt: 354.16
InChI Key: HLUMMWOBUTUHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde features a pyrazole core substituted with bromo, methyl, and nitro groups at positions 4, 5, and 3, respectively. A benzaldehyde moiety is attached via a methylene bridge, with a methoxy group at the para position. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial and enzyme inhibitory effects .

Properties

IUPAC Name

3-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O4/c1-8-12(14)13(17(19)20)15-16(8)6-10-5-9(7-18)3-4-11(10)21-2/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUMMWOBUTUHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=O)OC)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the pyrazole ring through the cyclization of appropriate hydrazine derivatives with diketones or aldehydes . The subsequent bromination, nitration, and methylation steps are carried out under controlled conditions to ensure the desired substitution pattern on the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base catalysts.

Major Products Formed

    Oxidation: 3-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(4-bromo-5-methyl-3-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyrazole Derivatives

Chloro vs. Bromo Substitution

The closest analog is 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (Mol. Wt. 321.17), where bromo is replaced by chloro . Key differences include:

  • Size and Polarizability : Bromo (atomic radius: 1.14 Å) is larger and more polarizable than chloro (0.99 Å), affecting van der Waals interactions and crystal packing .
  • Synthetic Accessibility : Bromination often requires harsher conditions (e.g., N-bromosuccinimide) compared to chlorination .
Nitro Group Positioning

The 3-nitro group on the pyrazole ring is electron-withdrawing, stabilizing the ring via conjugation. This contrasts with compounds like 4-(4-bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 16, Mol. Wt. 620.36), where the nitro group is absent, and a sulfonamide moiety dominates .

Benzaldehyde Substituent Effects

Methoxy Group at Position 4

The 4-methoxy group on the benzaldehyde ring enhances electron density via resonance donation, influencing hydrogen bonding and π-π stacking. For example:

  • Enzyme Inhibition: 4-Methoxybenzaldehyde derivatives are known inhibitors of CYP2A enzymes. The methoxy group’s electronic effects modulate binding affinity, as seen in 4-methoxybenzaldehyde (IC₅₀ < 10 µM for CYP2A6) .
  • Hydrogen Bonding : Methoxy can act as a hydrogen bond acceptor, affecting crystal packing and solubility .
Comparison with Other Aldehyde Derivatives
  • 3-(2-Furylcarbonyloxy)-4-methoxybenzaldehyde (): The furan ester substituent introduces steric bulk and alters electronic properties, reducing aldehyde reactivity compared to the target compound.
  • 4-Methylbenzaldehyde : Lacks the methoxy group, leading to weaker hydrogen bonding and higher lipophilicity .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight Key Substituents Notable Properties
Target Compound ~355.2* 4-Br, 5-Me, 3-NO₂, 4-OMe High lipophilicity, CYP inhibition potential
3-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde 321.17 4-Cl, 3-NO₂, 4-OMe Lower logP, similar reactivity
4-Methoxybenzaldehyde 136.15 4-OMe CYP2A6 inhibitor (IC₅₀ < 10 µM)
Compound 16 620.36 4-Br, sulfonamide Antimicrobial activity, high thermal stability

*Estimated based on analogous structures.

Biological Activity

The compound 3-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity associated with this specific compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure

The chemical structure of the compound includes a pyrazole ring substituted with a bromine atom and a nitro group, along with a methoxybenzaldehyde moiety. This unique arrangement may influence its biological activity significantly.

Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antimicrobial properties. The compound is hypothesized to exhibit significant antibacterial and antifungal activities due to the presence of the pyrazole ring and its substituents.

  • Study Findings : In one study, similar pyrazole compounds demonstrated potent activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds with similar structures have shown efficacy in reducing inflammation markers such as TNF-α and IL-6.

  • Case Study : A series of pyrazole derivatives were tested for their ability to inhibit inflammatory responses in vitro. Compounds were found to reduce TNF-α levels by up to 85% compared to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

Recent research has indicated that certain pyrazole derivatives possess anticancer properties, making them candidates for further development as therapeutic agents.

  • Research Findings : A derivative closely related to the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, leading to reduced inflammation or cancer cell growth.
  • Oxidative Stress Induction : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, promoting apoptosis.

Data Summary

Biological ActivityTest Organisms/Cell LinesResults
AntimicrobialE. coli, S. aureusSignificant inhibition observed
Anti-inflammatoryTNF-α, IL-6 levelsUp to 85% reduction compared to controls
AnticancerBreast, Lung cancer cellsSignificant cytotoxicity noted

Q & A

Q. What are the common synthetic routes for 3-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrazole core via Vilsmeier-Haack reaction or condensation of hydrazines with diketones (e.g., 3-methyl-1-arylpyrazol-5(4H)-one precursors) .
  • Step 2: Functionalization of the pyrazole ring with bromo and nitro groups using electrophilic substitution (e.g., bromination with NBS or nitration with HNO₃/H₂SO₄) .
  • Step 3: Alkylation of 4-methoxybenzaldehyde with the functionalized pyrazole via nucleophilic substitution (e.g., using K₂CO₃ as a base in DMF at 80–100°C) .

Optimization Strategies:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for alkylation steps .
  • Catalysts: Acid catalysts (e.g., H₂SO₄) improve nitration efficiency, while bases (e.g., K₂CO₃) facilitate substitution reactions .
  • Temperature Control: Lower temperatures (0–25°C) minimize side reactions during nitration .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies aromatic protons (δ 7.5–8.5 ppm for pyrazole and benzaldehyde groups) and methoxy signals (δ ~3.8 ppm) .
    • ¹³C NMR: Confirms carbonyl (δ ~190 ppm) and nitro group environments .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .
  • Infrared Spectroscopy (IR): Detects C=O (1720–1700 cm⁻¹) and NO₂ (1530–1350 cm⁻¹) stretches .

Q. How do electronic effects of bromo and nitro substituents influence reactivity in nucleophilic substitutions?

Methodological Answer:

  • Bromo Substituent: Acts as a moderate electron-withdrawing group via inductive effects, directing nucleophilic attacks to the para position of the pyrazole ring. This enhances stability of intermediates in SNAr reactions .
  • Nitro Substituent: Strong electron-withdrawing effect increases electrophilicity of adjacent carbons, facilitating nucleophilic substitution but may sterically hinder reactions at the 3-position .

Contradiction Analysis:
While bromo groups generally deactivate aromatic rings, their placement on pyrazole can lead to unexpected regioselectivity. For example, in , bromo at the 4-position of pyrazole enhances electrophilicity at the 1-methyl group, contradicting typical meta-directing behavior .

Q. What are the challenges in crystallizing this compound, and how can SHELXL resolve structural ambiguities?

Methodological Answer:

  • Challenges:
    • Flexible Side Chains: The methoxy and pyrazole-methyl groups introduce conformational disorder.
    • Twinned Crystals: Common due to nitro group symmetry, complicating data collection .

SHELXL Strategies:

  • Twin Refinement: Use TWIN and BASF commands to model twinning (e.g., twin law -h, -k, -l) .
  • Disorder Modeling: Apply PART and AFIX constraints for methyl/methoxy groups .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 enzymes) .
  • QSAR Models: Correlate substituent properties (e.g., Hammett σ values) with bioactivity data from analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.